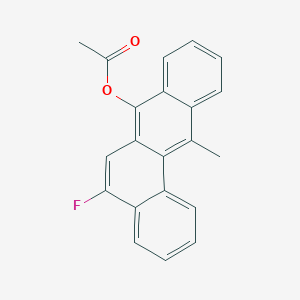
BENZ(a)ANTHRACEN-7-OL, 5-FLUORO-12-METHYL-, ACETATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(a)anthracen-7-ol, 5-fluoro-12-methyl-, acetate, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been the subject of numerous research studies to understand its mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
The mechanism of action of Benz(a)anthracen-7-ol, 5-fluoro-12-methyl-, acetate is not fully understood, but it is believed to inhibit the activity of certain enzymes that are necessary for the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-tumor properties.
Biochemische Und Physiologische Effekte
Benz(a)anthracen-7-ol, 5-fluoro-12-methyl-, acetate has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes that are necessary for the growth and proliferation of cancer cells, and has been shown to induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties, which may contribute to its potential use in the development of new drugs for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Benz(a)anthracen-7-ol, 5-fluoro-12-methyl-, acetate has several advantages and limitations for lab experiments. One advantage is that it can be synthesized through a specific method, which allows for the production of high yields of the compound. Additionally, this compound has been shown to have promising anti-tumor properties, which makes it a potential candidate for the development of new drugs. However, one limitation is that the mechanism of action of this compound is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on Benz(a)anthracen-7-ol, 5-fluoro-12-methyl-, acetate. One direction is to further understand the mechanism of action of this compound, which may provide insights into its potential applications. Additionally, further research is needed to determine the optimal dosage and administration of this compound for its potential use in the development of new drugs. Finally, research is needed to determine the potential side effects and toxicity of this compound, which is necessary for its safe use in humans.
Conclusion:
Benz(a)anthracen-7-ol, 5-fluoro-12-methyl-, acetate is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been the subject of numerous research studies to understand its mechanism of action, biochemical and physiological effects, and future directions for research. Further research is needed to fully understand the potential applications of this compound and its safety for use in humans.
Synthesemethoden
Benz(a)anthracen-7-ol, 5-fluoro-12-methyl-, acetate is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the reaction of 5-fluoro-12-methylbenz(a)anthracene with acetic anhydride in the presence of a catalyst to form the desired compound. This method has been optimized to produce high yields of the compound and has been used in various research studies.
Wissenschaftliche Forschungsanwendungen
Benz(a)anthracen-7-ol, 5-fluoro-12-methyl-, acetate has been the subject of numerous research studies due to its potential applications in various fields. This compound has been studied for its anti-tumor properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, this compound has been studied for its potential use in the development of new drugs for various diseases.
Eigenschaften
CAS-Nummer |
100310-97-2 |
|---|---|
Produktname |
BENZ(a)ANTHRACEN-7-OL, 5-FLUORO-12-METHYL-, ACETATE |
Molekularformel |
C21H15FO2 |
Molekulargewicht |
318.3 g/mol |
IUPAC-Name |
(5-fluoro-12-methylbenzo[a]anthracen-7-yl) acetate |
InChI |
InChI=1S/C21H15FO2/c1-12-14-7-3-6-10-17(14)21(24-13(2)23)18-11-19(22)15-8-4-5-9-16(15)20(12)18/h3-11H,1-2H3 |
InChI-Schlüssel |
UTZNJYZRKXPKHA-UHFFFAOYSA-N |
SMILES |
CC1=C2C3=CC=CC=C3C(=CC2=C(C4=CC=CC=C14)OC(=O)C)F |
Kanonische SMILES |
CC1=C2C3=CC=CC=C3C(=CC2=C(C4=CC=CC=C14)OC(=O)C)F |
Andere CAS-Nummern |
100310-97-2 |
Synonyme |
5-Fluoro-7-hydroxy-12-methylbenz(a)anthracene acetate ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



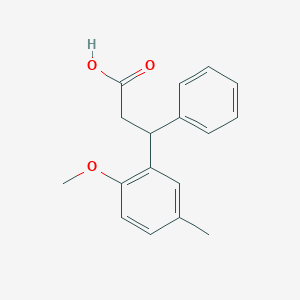
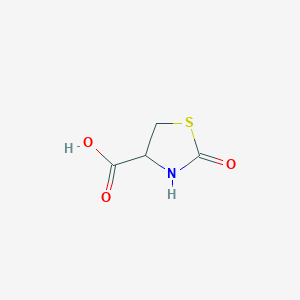
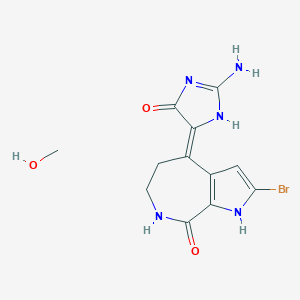
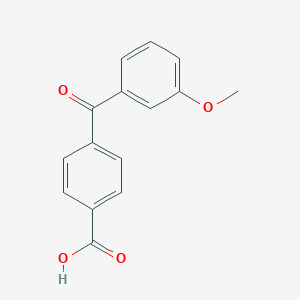
![N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide](/img/structure/B17865.png)
![4-[(Chloro)(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B17866.png)
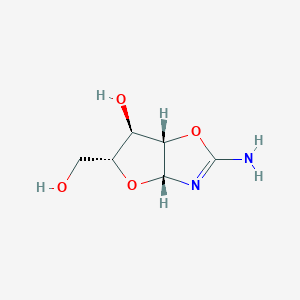
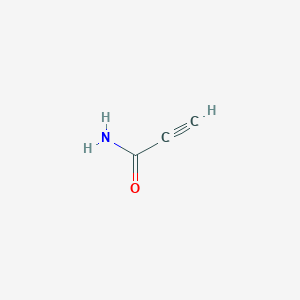
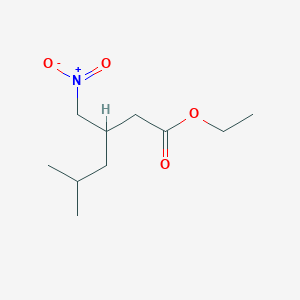
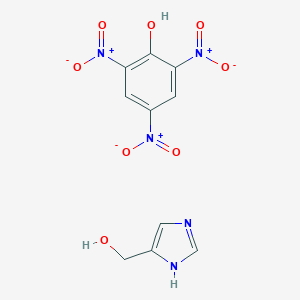
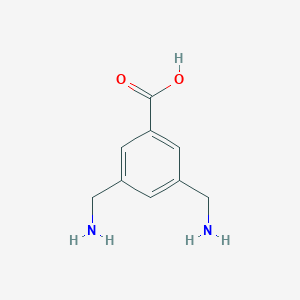
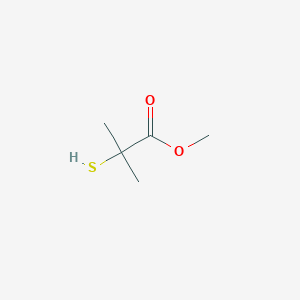
![8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B17893.png)
